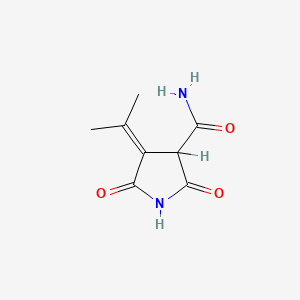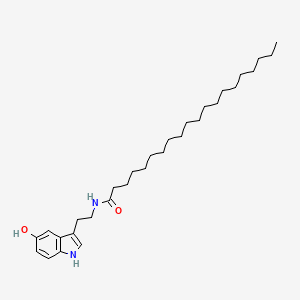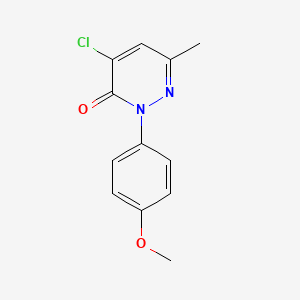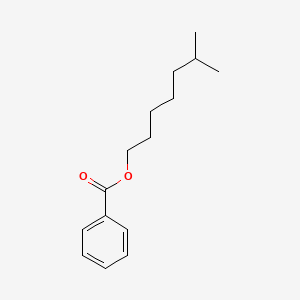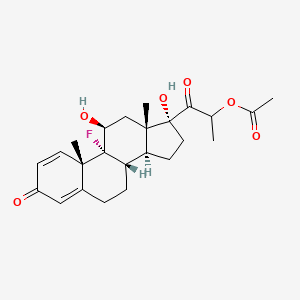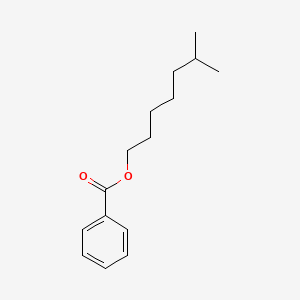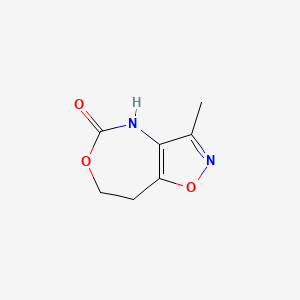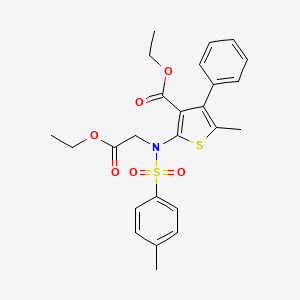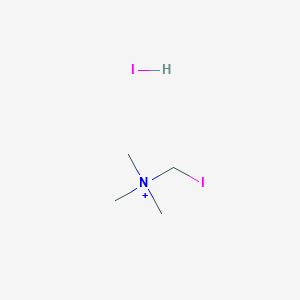
Benzamide, 2-(2-(benzylthio)ethoxy)-5-(methoxymethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 2-(2-(benzylthio)ethoxy)-5-(methoxymethoxy)- is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-(2-(benzylthio)ethoxy)-5-(methoxymethoxy)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzylthio Intermediate: The benzylthio group can be introduced through the reaction of benzyl chloride with thiourea, followed by hydrolysis to yield benzylthiol.
Ethoxylation: The ethoxy group can be introduced by reacting the benzylthiol intermediate with ethylene oxide under basic conditions.
Methoxymethoxylation: The methoxymethoxy group can be introduced by reacting the ethoxylated intermediate with methoxymethyl chloride in the presence of a base.
Amidation: The final step involves the formation of the benzamide core by reacting the intermediate with benzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 2-(2-(benzylthio)ethoxy)-5-(methoxymethoxy)- can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzamide, 2-(2-(benzylthio)ethoxy)-5-(methoxymethoxy)- has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies investigating the biological activity of benzamide derivatives, including their effects on cellular processes and pathways.
Industrial Applications: It can be used as a precursor in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzamide, 2-(2-(benzylthio)ethoxy)-5-(methoxymethoxy)- depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of functional groups like the benzylthio and methoxymethoxy groups can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The parent compound, which lacks the additional functional groups present in Benzamide, 2-(2-(benzylthio)ethoxy)-5-(methoxymethoxy)-.
2-Ethoxybenzamide: A simpler derivative with an ethoxy group but lacking the benzylthio and methoxymethoxy groups.
4-(2-Nitrophenoxy)benzamide: A derivative with a nitrophenoxy group, used in antiviral research.
Uniqueness
Benzamide, 2-(2-(benzylthio)ethoxy)-5-(methoxymethoxy)- is unique due to the presence of multiple functional groups that confer distinct chemical properties and potential applications. The combination of benzylthio, ethoxy, and methoxymethoxy groups makes it a versatile intermediate in synthetic chemistry and a valuable compound in various research fields.
Propriétés
Numéro CAS |
28169-56-4 |
|---|---|
Formule moléculaire |
C18H21NO4S |
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
2-(2-benzylsulfanylethoxy)-5-(methoxymethoxy)benzamide |
InChI |
InChI=1S/C18H21NO4S/c1-21-13-23-15-7-8-17(16(11-15)18(19)20)22-9-10-24-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12-13H2,1H3,(H2,19,20) |
Clé InChI |
VOLIAKFCIKUIBZ-UHFFFAOYSA-N |
SMILES canonique |
COCOC1=CC(=C(C=C1)OCCSCC2=CC=CC=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


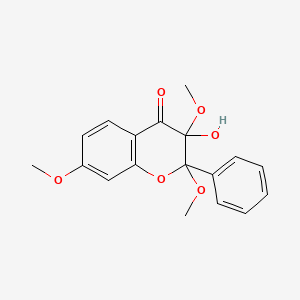
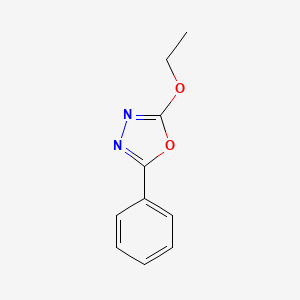

![1,1'-(1h-Indole-1,3-diyl)bis[2-(3-methoxyphenyl)ethanone]](/img/structure/B12809239.png)
